molecular formula C23H19FN2OS B2365436 4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291842-57-3

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2365436
M. Wt: 390.48
InChI Key: DYJQRBAWDRWCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as FPBT, is a synthetic compound that belongs to the class of thiophene derivatives. FPBT has been extensively studied for its potential in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Heterocyclic Synthesis

  • In the realm of heterocyclic synthesis, thiophene derivatives like the mentioned compound have been explored. Research has shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are used to yield a variety of nitrogen nucleophiles, leading to derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).

Polymer Science

  • The compound has relevance in the synthesis and characterization of aromatic polyamides. Studies have shown the development of new bis(ether-carboxylic acid) and dietheramine derivatives, leading to aromatic polyamides with enhanced solubility and thermal stability (Hsiao et al., 1999; Hsiao et al., 2000; Yang et al., 1999).

Nuclear Magnetic Resonance (NMR) Studies

  • Bicyclic thiophene derivatives, including compounds structurally similar to the specified chemical, have been investigated through NMR studies. These studies have observed through-space H–F coupling, which is crucial for understanding molecular interactions (Hirohashi et al., 1976).

Antimicrobial Activity

  • Derivatives of the compound have been evaluated for antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogs have been tested against Mycobacterium tuberculosis, showing promising results as inhibitors (Jeankumar et al., 2013).

Cancer Research

  • In cancer research, certain derivatives of this compound have been synthesized and screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the development of potential cancer therapies (Hassan et al., 2014).

Malaria Treatment

  • Benzothiophene carboxamide derivatives, related to the specified compound, have been identified as inhibitors of Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Banerjee et al., 2011).

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJQRBAWDRWCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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